molecular formula C12H19Cl3N2O B019862 Clenbuterol hydrochloride CAS No. 21898-19-1

Clenbuterol hydrochloride

Cat. No.: B019862
CAS No.: 21898-19-1
M. Wt: 313.6 g/mol
InChI Key: OPXKTCUYRHXSBK-UHFFFAOYSA-N
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Description

Clenbuterol hydrochloride, also known as Clen, is a β2 agonist sympathomimetic drug used in the treatment of asthma and other respiratory illnesses. It has also been used in laboratory experiments to study the physiological and biochemical effects of stimulation of the β2 receptor. This compound has been found to have a wide range of applications in research, including its use in the study of cell signaling pathways as well as metabolic and cardiovascular physiology.

Scientific Research Applications

  • Weight Gain and Organ Alterations : Clenbuterol hydrochloride contributes to weight gain in mice and causes structural alterations in the liver and heart (Valladares-Carranza et al., 2017).

  • Respiratory Diseases and Performance-Enhancing Drug : It shows potential as a decongestant and bronchodilator for respiratory diseases and as a performance-enhancing drug (Toro et al., 2013).

  • Cardiac Hypertrophy and Angiogenesis : Clenbuterol treatment induces rapid cardiac hypertrophy and activates novel pathways in angiogenesis and integrin signaling, potentially impacting heart failure treatment (Lara-Pezzi et al., 2009).

  • Urinary Incontinence : It's an effective and safe treatment for motor urge incontinence, with few side effects compared to flavoxate hydrochloride (Grüneberger, 1984).

  • Food Safety Detection : A quick detection technique using a surface plasmon resonance biosensor is effective for real-time detection in food processing (Li et al., 2014).

  • Drug Detection in Animals : Clenbuterol can be detected in the mane and tail hair of horses after extended periods, useful for monitoring illegal anabolic drug use and therapeutic treatments (Schlupp et al., 2010).

  • Molecular Imprinting Technique (MIT) : MIT offers high affinity, selectivity, and stability for detecting this compound in food (Tang Yi-we, 2014).

Mechanism of Action

Target of Action

Clenbuterol hydrochloride primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of the bronchial muscle tone and the metabolic rate. By stimulating these receptors, this compound can induce bronchodilation (relaxation of the bronchial muscles) and increase the metabolic rate .

Mode of Action

This compound acts as a beta-2 agonist , similar in some structural respects to salbutamol . Agonism of the beta-2 receptor stimulates adenylyl cyclase activity, which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles . This action helps to open up the airways and improve breathing, particularly in conditions such as asthma .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adenylyl cyclase pathway . Activation of this pathway leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in many biological processes, including the relaxation of bronchial smooth muscle .

Pharmacokinetics

This compound exhibits high oral bioavailability, ranging from 89-98% . It undergoes negligible metabolism in the liver and has an elimination half-life of 36-48 hours . The drug is excreted in both feces and urine . These properties contribute to the drug’s long-lasting effects and its suitability for oral administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This can help to alleviate symptoms in conditions such as asthma, where the airways become constricted . Additionally, some studies suggest that this compound may have anabolic effects, leading to an increase in lean mass and a decrease in body fat .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effects may be more potent and longer-lasting in individuals who are well-trained or have a high metabolic rate . Furthermore, the drug’s action can be affected by the presence of other substances, such as other medications or substances that may interact with beta-2 adrenergic receptors .

Safety and Hazards

Clenbuterol hydrochloride can cause side effects such as tachycardia, heart palpitations, tremors, seizures, increased blood sugar, cardiac arrest, and even death . It is not approved in many countries due to its potential to become toxic at even very low doses .

Biochemical Analysis

Biochemical Properties

Clenbuterol Hydrochloride is a Beta (2) agonist similar in some structural respects to salbutamol . Agonism of the beta (2) receptor stimulates adenylyl cyclase activity which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles .

Cellular Effects

This compound induces growth, prevents breakdown, and speeds recovery of muscles . It stimulates protein production within cells, which eventually increases muscle mass . It has been shown that clenbuterol use may lead to apoptosis—the death of normal cells—in the muscles, including the heart muscles .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a Beta (2) agonist . Its agonism of the beta (2) receptor stimulates adenylyl cyclase activity, leading to downstream effects of smooth muscle relaxation in the bronchioles .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a long half-life and is quickly absorbed from the gastrointestinal tract . It is only marginally metabolized in the liver and primarily excreted in an unchanged format in urine .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The recommended treatment schedule is 0.8 μg/kg bw twice daily for up to 10 days . Major adverse events experienced by animals were supraventricular tachycardia, atrial fibrillation, hypotension, chest pain, myocardial injury, myocarditis, myocardial ischemia, myocardial infarction, cardiomyopathy, hepatomegaly, hyperglycemia, and death .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to increased lean body mass and decreased adipose tissue . It induces lipolysis and weight loss by binding to the beta 3 adrenergic receptor of adipocytes .

Transport and Distribution

This compound is well absorbed after oral administration to laboratory animals, humans, and the target species . In most species, peak blood concentrations were achieved 2-3 hours after oral dosing . The substance was widely distributed to the tissues and was shown to cross the placenta in pregnant rats, dogs, baboons, and cows .

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXKTCUYRHXSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944496
Record name Clenbuterol hydrochloride
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Molecular Weight

313.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533014
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21898-19-1, 37148-27-9
Record name Clenbuterol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21898-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Clenbuterol hydrochloride [USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clenbuterol hydrochloride
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Record name Clenbuterol hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol monohydrochloride
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Record name CLENBUTEROL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does clenbuterol hydrochloride exert its effects on the body?

A1: this compound acts as a β2-adrenergic agonist. [] It binds to β2-adrenergic receptors, particularly those found in the lungs, airways, and skeletal muscle. This binding triggers a cascade of intracellular signaling events, primarily through the activation of adenylate cyclase, which leads to increased cyclic AMP (cAMP) levels. Elevated cAMP levels then activate protein kinase A, ultimately resulting in smooth muscle relaxation in the airways (bronchodilation) and other physiological responses. []

Q2: What are the downstream effects of this compound binding to β2-adrenergic receptors?

A2: Binding of this compound to β2-adrenergic receptors leads to several downstream effects:

  • Bronchodilation: Relaxation of airway smooth muscle, improving airflow and relieving breathing difficulties. [, , , ]
  • Anabolic effects: Increased protein synthesis and decreased protein breakdown in skeletal muscle, leading to increased muscle mass. []
  • Lipolytic effects: Stimulation of lipolysis, the breakdown of stored fat, which can contribute to a decrease in body fat. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C12H18Cl2N2O and a molecular weight of 277.19 g/mol. [, , , ]

Q4: Are there any characteristic spectroscopic data available for this compound?

A4: Yes, several spectroscopic techniques have been employed to characterize this compound:

  • Terahertz time-domain spectroscopy (THz-TDS): This method has been used to obtain absorption and refraction spectra of this compound in the range of 0.2 to 2.6 THz, providing valuable information about its vibrational modes. []
  • Infrared Spectroscopy: This technique has been used to study the functional groups and bonding patterns present in this compound, aiding in its identification and characterization. []

Q5: What is known about the stability of this compound under different conditions?

A5: this compound demonstrates stability under various conditions, including:

  • Syrup formulation: Studies have investigated the stability of this compound in syrup formulations stored in polyethylene terephthalate (PET) containers under accelerated and long-term conditions. These studies revealed that the compound remains stable in this formulation, making it suitable for pharmaceutical preparations. []
  • Irradiation: Interestingly, research has shown that electron beam irradiation can effectively degrade this compound in aqueous solutions, suggesting a potential method for its removal from contaminated samples. []

Q6: What analytical methods are commonly employed for the detection and quantification of this compound?

A6: A variety of analytical techniques have been developed and validated for this compound analysis:

  • High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): This highly sensitive and selective technique is widely used for the determination of this compound residues in various matrices, including swine hair, pork, and urine. [, , , ]
  • Gas chromatography-mass spectrometry (GC-MS): Another powerful technique used for the identification and quantification of this compound in samples like pig liver, pig urine, and even snake muscle, blood, and gall. [, ]
  • Fluorescence spectrophotometry: This method, involving the formation of fluorescent derivatives of this compound, offers a sensitive approach for its detection in pork samples. []
  • Electrochemiluminescence (ECL) detection: A novel ECL method, based on the enhancement of the ECL signal of tris(2,2'-bipyridyl)ruthenium(II) by this compound, has been developed, offering a sensitive and selective detection approach. []

Q7: What is the pharmacokinetic profile of this compound in humans and animals?

A7: this compound exhibits unique pharmacokinetic properties:

  • Absorption: It is readily absorbed after oral administration in humans, rats, and rabbits. []
  • Distribution: this compound exhibits a high binding affinity to plasma proteins (89-98%) in humans, suggesting its extensive distribution throughout the body. []
  • Excretion: Approximately 20% of an orally administered dose is excreted unchanged in human urine within 72 hours. []

Q8: What are the potential health hazards associated with this compound consumption?

A8: this compound, although not approved for human use in many countries, poses significant health risks when consumed:

  • Food Poisoning: Cases of food poisoning have been reported due to the consumption of this compound-contaminated meat products, particularly pork. [, ] These incidents highlight the need for stringent monitoring and regulation of its use in food-producing animals.
  • Toxicity: this compound can have various toxic effects, including:
    • Cardiac effects: It can cause tachycardia (increased heart rate) and palpitations. []
    • Muscular effects: Muscle tremors, weakness, and cramps have been reported. []
    • Metabolic effects: It can lead to hypokalemia (low potassium levels) and hyperglycemia (high blood sugar). []
  • Illegal Use: The illegal use of this compound in livestock to enhance growth and lean meat production poses significant health risks to consumers. [, , , ]

Q9: Are there any ongoing research efforts focused on developing safer and more targeted delivery systems for this compound?

A9: Yes, research is exploring alternative delivery systems for this compound:

  • Sustained-release formulations: These formulations aim to prolong the therapeutic effect of this compound while minimizing the frequency of administration and potentially reducing side effects. One example is the development of bilayer tablets that exhibit both sustained and rapid release characteristics. []
  • Targeted delivery: This approach involves delivering the drug specifically to the desired site of action, such as the lungs, to enhance efficacy and minimize systemic exposure and side effects. []

Q10: What are the environmental concerns related to this compound?

A10: this compound's presence in the environment, primarily due to its use in livestock, raises concerns:

  • Water Contamination: It can contaminate water sources through animal waste and improper disposal practices. []
  • Soil Contamination: this compound can persist in soil, potentially affecting plant growth and entering the food chain. []

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